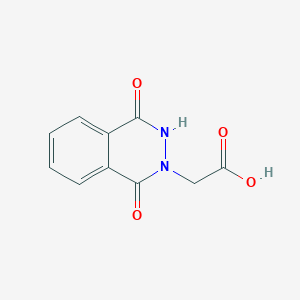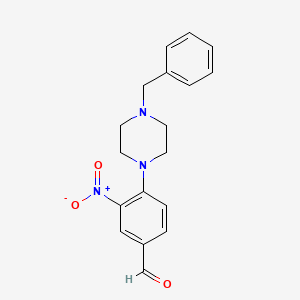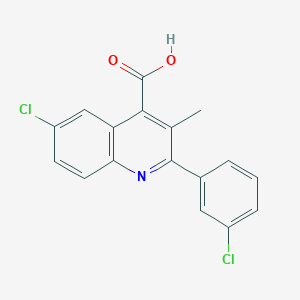![molecular formula C15H21NO4 B1333088 3-[(Tert-butoxycarbonyl)amino]-3-(3-methylphenyl)propanoic acid CAS No. 284493-57-8](/img/structure/B1333088.png)
3-[(Tert-butoxycarbonyl)amino]-3-(3-methylphenyl)propanoic acid
Vue d'ensemble
Description
The compound of interest, 3-[(Tert-butoxycarbonyl)amino]-3-(3-methylphenyl)propanoic acid, is a derivative of propanoic acid with a tert-butoxycarbonyl-protected amino group and a 3-methylphenyl substituent. This structure suggests that it could be a building block in peptide synthesis or a potential intermediate in organic synthesis, given the presence of the protective group which is commonly used to protect amines during chemical reactions.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For example, the synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate, a key intermediate in the production of Biotin, was achieved from L-cystine in a 67% overall yield through esterification, amine protection, and thiol protection . Similarly, the synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid involved coupling a protected glycine derivative with a bromomethyl isoxazolinone, followed by hydrolysis to yield the final product with high enantiomeric excess .
Molecular Structure Analysis
The molecular structure of related compounds can be complex, with multiple chiral centers and functional groups. For instance, the crystal structure of O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine revealed a folded conformation with perpendicular phenyl rings and a strong intermolecular hydrogen bond between the carboxylate hydroxyl group and the urethane carbonyl group . Such detailed structural information is crucial for understanding the compound's reactivity and interaction with other molecules.
Chemical Reactions Analysis
Compounds with tert-butoxycarbonyl protection are typically involved in reactions where the amine functionality needs to be preserved. For example, methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate underwent acid-catalyzed substitution reactions with various amines, leading to a range of N-substituted products . These reactions demonstrate the versatility of tert-butoxycarbonyl-protected amino acids in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butoxycarbonyl-protected amino acids are influenced by the protective group and the side chains. The tert-butoxycarbonyl group is known for its stability under a variety of conditions and its ease of removal under acidic conditions. The presence of a 3-methylphenyl group could contribute to the hydrophobic character of the compound and potentially affect its solubility in organic solvents.
Applications De Recherche Scientifique
1. Organic Acid Analysis in Anaerobic Archaeon Studies
Research by Rimbault et al. (1993) explored organic acids in cultures of a thermophilic sulfur-dependent anaerobic archaeon. This included the analysis of propanoic acid derivatives, related to the compound , using gas chromatography and mass spectrometry, contributing to understanding the metabolic pathways of such archaea (Rimbault et al., 1993).
2. Enantioselective Synthesis in Neuroexcitant Analogue Creation
Pajouhesh et al. (2000) reported on the enantioselective synthesis of neuroexcitant analogs, which utilized tert-butoxycarbonyl derivatives as intermediates. This highlights the role of such compounds in synthesizing biologically active molecules (Pajouhesh et al., 2000).
3. Role in Synthesizing Key Intermediates for Biotin Production
Qin et al. (2014) synthesized an intermediate crucial for the production of Biotin, a vital water-soluble vitamin. This process involved tert-butoxycarbonyl amino propanoate derivatives, emphasizing the compound's importance in essential nutrient synthesis (Qin et al., 2014).
4. Study of Peptide Conformation in Crystallography
Jankowska et al. (2002) analyzed the crystal structure of a compound similar to 3-[(Tert-butoxycarbonyl)amino]-3-(3-methylphenyl)propanoic acid. Their research aimed to understand how N-methylation influences peptide conformation, demonstrating the compound's relevance in structural biology (Jankowska et al., 2002).
5. N-tert-Butoxycarbonylation of Amines
Heydari et al. (2007) explored N-tert-butoxycarbonylation of amines, a process crucial in synthesizing protected amine groups in pharmaceutical chemistry. This process uses compounds like 3-[(Tert-butoxycarbonyl)amino]-3-(3-methylphenyl)propanoic acid, signifying its utility in complex organic synthesis (Heydari et al., 2007).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
3-(3-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10-6-5-7-11(8-10)12(9-13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICHKLMIOJEDAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377433 | |
| Record name | 3-[(tert-butoxycarbonyl)amino]-3-(3-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Tert-butoxycarbonyl)amino]-3-(3-methylphenyl)propanoic acid | |
CAS RN |
284493-57-8 | |
| Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methylbenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=284493-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(tert-butoxycarbonyl)amino]-3-(3-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid](/img/structure/B1333017.png)

![5-Butylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B1333025.png)





![2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B1333044.png)
![2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B1333045.png)
![Methyl 4'-nitro[1,1'-biphenyl]-4-carboxylate](/img/structure/B1333050.png)
